molecular formula C23H29ClN2O4 B13373651 2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B13373651
M. Wt: 432.9 g/mol
InChI Key: DBTXHKCZHNMONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromenone core: This involves the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chromenone structure.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Alkylation with 2-methyl-2-propenyl group: This step involves the use of an alkylating agent like allyl bromide in the presence of a base such as potassium carbonate.

    Acylation with N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide: The final step involves the acylation of the chromenone derivative with N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, potentially inhibiting their activity. The presence of the chloro and propenyl groups can enhance binding affinity and specificity. The acetamide moiety may facilitate interactions with protein targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromenone core but differ in the substituents attached to the core.

    N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide derivatives: These compounds share the acetamide moiety but differ in the aromatic or heterocyclic groups attached.

Uniqueness

The uniqueness of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C23H29ClN2O4/c1-5-26-8-6-7-16(26)12-25-22(27)10-18-15(4)17-9-19(24)21(29-13-14(2)3)11-20(17)30-23(18)28/h9,11,16H,2,5-8,10,12-13H2,1,3-4H3,(H,25,27)

InChI Key

DBTXHKCZHNMONH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CC2=C(C3=CC(=C(C=C3OC2=O)OCC(=C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.